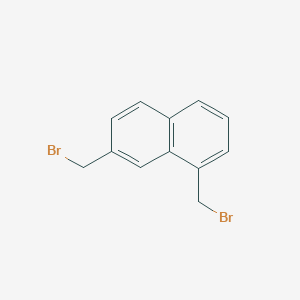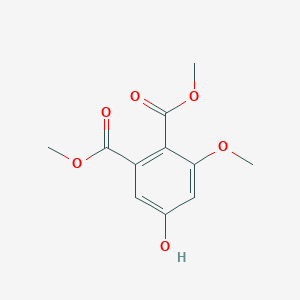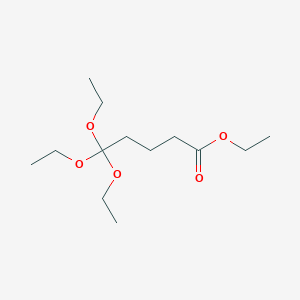
Ethyl 5,5,5-triethoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H22O5 It is an ester derivative of pentanoic acid, characterized by the presence of three ethoxy groups attached to the fifth carbon atom of the pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-triethoxypentanoate can be synthesized through the esterification of 5,5,5-triethoxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, the ester bond can be cleaved to yield 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Hydrolysis: 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: 5,5,5-triethoxypentanol.
Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5,5,5-triethoxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5,5,5-triethoxypentanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 5,5,5-triethoxypentanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5,5,5-triethoxypentanoate can be compared with other similar compounds, such as:
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Differing by the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.
Ethyl 5-hydroxypentanoate: Lacking the ethoxy groups, leading to different chemical properties and applications.
Pentanoic acid, 2-bromo-5,5,5-triethoxy-, ethyl ester: Featuring a bromine atom, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its triethoxy substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
13464-27-2 |
|---|---|
Fórmula molecular |
C13H26O5 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
ethyl 5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H26O5/c1-5-15-12(14)10-9-11-13(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3 |
Clave InChI |
SNQHSPPWGLMZNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

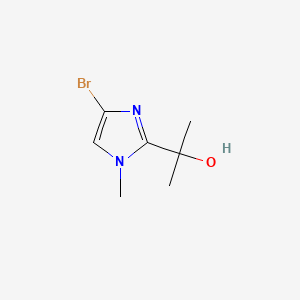

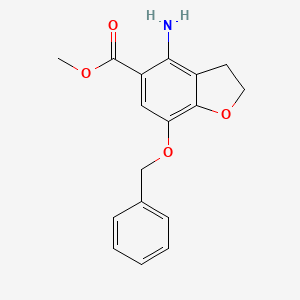

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

